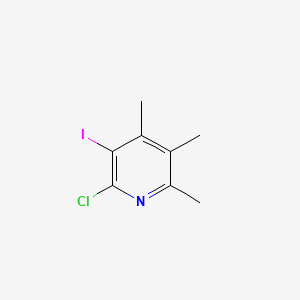

2-Chloro-3-iodo-4,5,6-trimethylpyridine

Description

2-Chloro-3-iodo-4,5,6-trimethylpyridine is a halogenated pyridine derivative characterized by a chloro group at position 2, an iodo group at position 3, and methyl substituents at positions 4, 5, and 4. Its molecular formula is C₉H₁₁ClIN, with a molecular weight of 311.55 g/mol (estimated).

Properties

IUPAC Name |

2-chloro-3-iodo-4,5,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOMQKJCTYKNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)Cl)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-4,5,6-trimethylpyridine typically involves the halogenation of 4,5,6-trimethylpyridine. One common method includes the use of iodine monochloride (ICl) as a halogenating agent. The reaction is carried out under controlled conditions to ensure selective iodination and chlorination at the desired positions.

Industrial Production Methods: Industrial production of 2-Chloro-3-iodo-4,5,6-trimethylpyridine may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: 2-Chloro-3-iodo-4,5,6-trimethylpyridine can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions:

Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-3-iodo-4,5,6-trimethylpyridine.

Scientific Research Applications

2-Chloro-3-iodo-4,5,6-trimethylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-4,5,6-trimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly impact physicochemical properties and reactivity. Key analogs include:

Steric and Electronic Effects

- Steric Hindrance : The 4,5,6-trimethyl configuration in the target compound increases steric bulk compared to analogs like 2-Chloro-3-methylpyridine, limiting access to the pyridine ring in reactions .

- Electronic Effects :

- The iodo group at position 3 exerts a stronger electron-withdrawing inductive effect than bromine or chlorine, polarizing the ring and directing electrophilic attacks to specific positions.

- Methyl groups donate electrons, counterbalancing halogen electronegativity and stabilizing the ring structure .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Table 2: Substituent Effects on Reactivity

| Compound | Key Reactivity Features |

|---|---|

| 2-Chloro-3-iodo-4,5,6-trimethylpyridine | Iodo group facilitates nucleophilic aromatic substitution; methyl groups hinder SN2. |

| 2-Chloro-3,5,6-trimethylpyridine | Chlorine’s moderate leaving-group ability favors electrophilic substitution. |

| 2-Bromo-3-iodo-4,5,6-trimethylpyridine | Bromine enhances leaving-group ability; iodine directs meta-substitution. |

Biological Activity

2-Chloro-3-iodo-4,5,6-trimethylpyridine (C8H9ClIN) is a heterocyclic organic compound notable for its potential biological activities. This compound, characterized by the presence of chlorine and iodine atoms along with three methyl groups, has garnered interest in various fields, including medicinal chemistry, due to its possible antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula: C8H9ClIN

- CAS Number: 2140326-91-4

- SMILES Notation: Cc1nc(Cl)c(I)c(C)c1C

The structural features of 2-chloro-3-iodo-4,5,6-trimethylpyridine suggest that it may interact with various biological targets, influencing cellular processes.

The biological activity of 2-chloro-3-iodo-4,5,6-trimethylpyridine is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways. Ongoing research aims to elucidate the exact mechanisms at play, which may include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding: It may interact with receptors that modulate cellular responses.

Antimicrobial Properties

Research indicates that 2-chloro-3-iodo-4,5,6-trimethylpyridine exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacterial strains. The mechanism is likely related to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. Further investigations are required to determine its efficacy and safety in clinical settings.

Case Studies

-

Antimicrobial Activity Study

- Objective: Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methods: Disk diffusion method was employed to assess inhibition zones.

- Results: Significant inhibition was observed for Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.

-

Anticancer Activity Assessment

- Objective: Investigate the effects on human cancer cell lines.

- Methods: MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.

- Results: The compound exhibited dose-dependent cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism of Action |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anticancer | Induction of apoptosis | Activation of caspase pathways |

Table 2: Case Study Results

| Study Type | Pathogen/Cancer Type | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | S. aureus | 15 | N/A |

| Antimicrobial | E. coli | 12 | N/A |

| Anticancer | MCF-7 (Breast Cancer) | N/A | 25 |

| Anticancer | A549 (Lung Cancer) | N/A | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.